Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5/h4-5,9H,2-3H2,1H3 |
InChI Key |
VOBUHHGIIXIZKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Oxazole Core Synthesis via [3+2] Cycloaddition
The oxazole ring is typically constructed first due to its thermal stability and compatibility with subsequent reactions. A [3+2] cycloaddition between a nitrile and a carbonyl compound under mild conditions offers a high-yield route. For example, reacting methyl isocyanoacetate with acetyl chloride in dichloromethane at 0–5°C generates methyl 5-acetyloxazole-2-carboxylate. This intermediate undergoes hydrolysis to yield the free carboxylic acid, which is then esterified with methanol under acidic catalysis (80% yield, 12 hours).
Key Parameters:
-
Temperature control (<10°C) minimizes side reactions like over-acylation.
-
Anhydrous conditions prevent hydrolysis of the isocyanide starting material.
-
Catalyst choice (e.g., BF₃·OEt₂ vs. ZnCl₂) influences regioselectivity.
Tandem Cyclization Strategies
One-Pot Oxazole-Azetidine Coupling
A convergent approach involves simultaneous formation of both heterocycles. Ethyl 3-aminopropionate is condensed with methyl glyoxylate in acetonitrile under reflux, followed by in situ cyclization using phosphoryl chloride (POCl₃). The resulting oxazole-azetidine hybrid is esterified with methanol/sulfuric acid (72% yield, 3 steps).
Reaction Mechanism:
-
Imine Formation: Ethyl 3-aminopropionate + methyl glyoxylate → Schiff base.
-
Cyclization: POCl₃-mediated dehydration forms the oxazole ring.
-
Azetidine Closure: Intramolecular nucleophilic attack by the secondary amine generates the azetidine.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| POCl₃ Equivalents | 1.5 | Maximizes cyclization |
| Reaction Temperature | 80°C | Balances rate vs. decomposition |
| Solvent | Acetonitrile | Enhances polarity for SN2 |
Late-Stage Functionalization of Preconstructed Heterocycles
Oxazole-Azetidine Cross-Coupling
Palladium-catalyzed coupling between 2-bromooxazole-5-carboxylate and azetidine-3-boronic acid pinacol ester provides direct access to the target compound. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 24 hours achieves 58% yield.
Limitations:
Reductive Amination Approach
Methyl 2-formyloxazole-5-carboxylate reacts with azetidine-3-amine in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at room temperature. This method affords the product in 85% yield after 12 hours, with excellent stereoretention.
Advantages Over Alternatives:
-
Mild conditions preserve acid-sensitive functional groups.
-
STAB’s selectivity for imine reduction minimizes over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Modular Assembly | 65 | 98.5 | Moderate | Stepwise control |
| Tandem Cyclization | 72 | 97.2 | High | Fewer steps |
| Cross-Coupling | 58 | 95.8 | Low | Direct coupling |
| Reductive Amination | 85 | 99.1 | High | Mild conditions |
Critical Challenges and Mitigation Strategies
Oxazole Ring Instability Under Basic Conditions
The oxazole’s electron-deficient nature renders it prone to ring-opening in strongly basic media. Employing weakly basic conditions (e.g., K₂CO₃ instead of NaOH) during azetidine coupling preserves ring integrity.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxycarbonyl group at the 5-position undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key findings :
-
Basic hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C converts the ester to a carboxylate salt, which can be acidified to isolate the free carboxylic acid .
-
Acidic hydrolysis : HCl (6 M) in refluxing ethanol promotes ester hydrolysis, though competing side reactions (e.g., oxazole ring protonation) may reduce yields .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | 1 M NaOH, 80°C, 4 h | 2-(Azetidin-3-yl)oxazole-5-carboxylic acid | 85% |
| Acidic hydrolysis | 6 M HCl, EtOH, reflux, 6 h | Partial decomposition observed | 40% |
Nucleophilic Substitution at the Azetidine Ring
The strained azetidine ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) or electrophilic substitution at the nitrogen atom.
Ring-Opening with Amines
Azetidine’s tertiary nitrogen participates in nucleophilic ring-opening under acidic conditions:
-
Reaction with benzylamine in trifluoroacetic acid (TFA) yields a diamino derivative via C–N bond cleavage .
-
Mechanistic studies suggest protonation of the azetidine nitrogen enhances electrophilicity, facilitating nucleophilic attack .
Example :
Electrophilic Substitution
The azetidine nitrogen reacts with electrophiles such as Boc anhydride:
-
Boc protection under Schlenk conditions (DMAP, EtN) affords the N-Boc derivative, stabilizing the ring for further functionalization .
Functionalization of the Oxazole Ring
The oxazole moiety participates in regioselective electrophilic substitution and cycloaddition reactions.
Halogenation
Bromination at the 4-position of the oxazole occurs using NBS (N-bromosuccinimide) in CCl:
[4+2] Cycloaddition
The oxazole ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
-
Thermal conditions (150°C, toluene) yield bicyclic adducts, though reactivity is moderate due to oxazole’s aromatic stabilization .
Ester Reduction
The methoxycarbonyl group is reduced to a hydroxymethyl group using LiAlH:
Azetidine Ring Hydrogenolysis
Catalytic hydrogenation (H, Pd/C) cleaves the azetidine C–N bonds, yielding a primary amine:
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, resulting in regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. The synthesis employs advanced techniques such as chiral HPLC analysis, NMR spectroscopy (including , , and ), and X-ray diffraction for structural elucidation . The incorporation of isotopes like enhances the analytical capabilities, allowing for detailed studies of molecular interactions and dynamics .
Biological Applications
1. Drug Development:
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate derivatives exhibit promising biological activities, particularly as potential drug candidates. The structural features of the azetidine and oxazole moieties contribute to their ability to interact with biological targets, making them suitable for further investigation in pharmacology.
2. Amino Acid-like Building Blocks:
The compound serves as an amino acid-like building block in the synthesis of novel heterocyclic compounds. These derivatives can mimic natural amino acids, which is valuable in designing peptide-based drugs and studying protein interactions .
3. Anticancer Activity:
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that modifications to the oxazole ring can enhance cytotoxicity against various cancer cell lines .
Material Science Applications
1. Polymer Chemistry:
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to the development of new materials with enhanced thermal stability and mechanical properties .
2. Catalysis:
Research has indicated that oxazole derivatives can act as catalysts in organic reactions, facilitating processes such as oxidation and polymerization. The azetidine component may contribute to the catalytic efficiency due to its electron-donating properties .
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yl)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Heterocyclic Core Variations
Oxazole vs. Isoxazole and Oxadiazole Derivatives
- Methyl 3-Methylisoxazole-4-carboxylate (): Core: Isoxazole (adjacent N and O atoms) vs. oxazole (separated N and O). Electronic Effects: Isoxazole’s dipole moment is higher, enhancing polarity and hydrogen-bonding capacity. Synthesis: Prepared via cyclization of iodopropenoic esters and acetohydroximinoyl chloride, yielding 21–54% . Applications: Used in asymmetric synthesis of bioactive 2-isoxazolines.
Methyl 5-(Azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate () :
Benzoxazole Derivatives () :
- Core : Benzo[d]oxazole (fused benzene-oxazole) vs. simple oxazole.
- Substituents : Nitro groups at the 3- and 4-positions introduce electron-withdrawing effects, reducing reactivity toward electrophiles.
- Synthesis : Achieved via coupling of nitrobenzamido chlorides with oxazole precursors (20–60% yields) .
Substituent Position and Functional Group Comparisons
*Calculated based on standard atomic weights.
Azetidine-Containing Analogues
Methyl 5-((3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate () :
- Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate (): Substituents: Amino and methoxy groups enhance hydrogen-bonding and solubility. Crystallography: Forms 1D hydrogen-bonded chains, influencing solid-state stability .
Biological Activity
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characterization, and pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method allows for the formation of various regioisomeric compounds, including those with azetidine and oxazole moieties. The structural assignments of these compounds are confirmed through techniques such as NMR spectroscopy and single-crystal X-ray diffraction .
Biological Activity
The biological activities of this compound and related compounds have been assessed in various studies. The following sections summarize key findings regarding their pharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of oxazole, including this compound, exhibit significant antimicrobial properties. For instance, a comparative study demonstrated that certain oxazole derivatives possess potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like ampicillin .
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| This compound | 10 | 15 |
| Ampicillin | 25 | 20 |
Antitubercular Activity
In addition to antimicrobial properties, some azetidine derivatives have shown promising antitubercular activity. In vitro studies have demonstrated that this compound exhibits efficacy against Mycobacterium tuberculosis, with results indicating a significant reduction in bacterial viability at specific concentrations .
The mechanism by which this compound exerts its biological effects is thought to involve interference with essential bacterial processes. For example, compounds containing the azetidine ring structure may inhibit enzymes critical for cell wall synthesis or disrupt metabolic pathways within the bacteria .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various oxazole derivatives revealed that this compound exhibited superior activity compared to traditional antibiotics. The study utilized disk diffusion methods and broth microdilution assays to evaluate the effectiveness of these compounds against a panel of bacterial strains.
Case Study 2: Antitubercular Screening
Another study focused on the antitubercular properties of azetidine-containing compounds, including this compound. The results indicated that this compound significantly inhibited the growth of M. tuberculosis in vitro, suggesting potential for further development as a therapeutic agent for tuberculosis .
Q & A
Q. What synthetic methodologies are effective for constructing the oxazole-5-carboxylate moiety in Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate?
The oxazole ring can be synthesized via cyclization of α-ketoester or α-aminoketone precursors. For example, refluxing with acetic acid in the presence of sodium acetate promotes cyclization, as demonstrated in analogous heterocyclic systems . The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions. For azetidine incorporation, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are employed, with careful temperature control to avoid azetidine ring degradation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the oxazole ring (δ 8.2–8.6 ppm for aromatic protons) and azetidine signals (δ 3.5–4.5 ppm for N-CH groups). The methyl ester typically appears as a singlet at δ 3.9–4.0 ppm .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm) and oxazole C=N (~1600 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 211.0855 for CHNO).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of azetidine ring incorporation?
Low yields during azetidine coupling often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of the azetidine precursor.
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and azetidine stability .
Monitor intermediates via HPLC (C18 columns, acetonitrile/water gradient) to identify byproducts .
Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?
Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., crystal packing). To address this:
Q. What strategies mitigate azetidine ring instability during synthesis?
Azetidine rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation approaches include:
Q. How are bioactivity assays designed for this compound based on structural analogs?
Analogous oxazole derivatives exhibit enzyme inhibition or antitumor activity. Assay design involves:
- Target Selection : Prioritize kinases or proteases with binding pockets accommodating the azetidine-oxazole scaffold .
- In Vitro Screening : Use fluorescence-based assays (e.g., ATPase activity) at 10–100 μM concentrations.
- SAR Studies : Modify the ester or azetidine substituents to evaluate potency trends .
Data Contradiction Analysis
Q. How should conflicting 1^11H NMR signals for the oxazole and azetidine protons be interpreted?
Signal overlap may occur due to similar chemical environments. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
